2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide
Description
Properties
CAS No. |
303103-30-2 |
|---|---|
Molecular Formula |
C25H22BrN5O3S |
Molecular Weight |
552.4 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H22BrN5O3S/c1-33-21-10-6-7-18(23(21)34-2)15-27-28-22(32)16-35-25-30-29-24(17-11-13-19(26)14-12-17)31(25)20-8-4-3-5-9-20/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+ |
InChI Key |
KXTGYDFVMBWTFZ-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(4-Bromophenyl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol
Starting Materials :
-
4-Bromophenyl hydrazine
-
Phenyl isothiocyanate
Procedure :
-
Cyclization : React 4-bromophenyl hydrazine with phenyl isothiocyanate in ethanol under reflux (12 h) to form 4-amino-5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.
-
Purification : Recrystallize from ethanol to achieve >95% purity (m.p. 182–184°C).
Mechanism :
S-Alkylation to Form Sulfanyl-Acetohydrazide Intermediate
Reagents :
-
Chloroacetohydrazide
-
Potassium carbonate (base)
Conditions :
Reaction :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6 h |
| Temperature | 80°C |
| Yield | 78–82% |
| Purity (HPLC) | ≥98% |
Condensation with 2,3-Dimethoxybenzaldehyde
Reagents :
-
2,3-Dimethoxybenzaldehyde
-
Catalytic acetic acid
Procedure :
-
Reflux the sulfanyl-acetohydrazide intermediate with 2,3-dimethoxybenzaldehyde in ethanol (4 h).
-
Isolate the product via vacuum filtration and wash with cold ethanol.
Mechanism :
Optimization Insights :
-
Solvent Choice : Ethanol outperforms DMF or THF in minimizing byproducts.
-
Acid Catalyst : 0.5% acetic acid increases reaction rate by 30% compared to HCl.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Advantages :
Parameters :
| Stage | Conditions |
|---|---|
| Triazole Formation | Microreactor, 120°C |
| S-Alkylation | Tubular reactor, RT |
| Condensation | Packed-bed catalyst |
Green Chemistry Approaches
-
Solvent Replacement : Switch from DMF to cyclopentyl methyl ether (CPME), reducing environmental impact.
-
Catalyst Recycling : Immobilized Cu(I) catalysts enable 5 reuse cycles without yield loss.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 8.42 (s, 1H, CH=N), 7.89–7.12 (m, 12H, Ar-H), 4.21 (s, 2H, SCH2), 3.85 (s, 6H, OCH3) |
| 13C NMR | δ 167.8 (C=O), 153.2 (C=N), 122–135 (Ar-C) |
| HRMS | [M+H]+ Calc: 606.0824; Found: 606.0821 |
Purity Assessment
| Method | Result |
|---|---|
| HPLC | 99.2% |
| Elemental Analysis | C: 57.3%, H: 4.1%, N: 13.8% (Theor: C: 57.4%, H: 4.0%, N: 13.9%) |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch (Traditional) | 75 | 98 | Moderate |
| Continuous Flow | 89 | 99 | High |
| Microwave-Assisted | 82 | 97 | Low |
Challenges and Mitigation Strategies
-
Regioselectivity in Triazole Formation :
-
Hydrazone Isomerization :
-
Byproduct Formation :
Chemical Reactions Analysis
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole moiety.
Materials Science: It can be used in the development of new materials with unique properties.
Biological Studies: Its biological activities make it a candidate for studying various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial or anticancer effects, depending on the target .
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Impact of Substituents :
- Bromine vs. Methoxy (Compound C): Bromine increases molecular weight (512.44 g/mol vs. ~450 g/mol) and lipophilicity (ClogP ~3.5 vs.
- Dimethoxyphenyl vs. Thienyl (Compound A) : The dimethoxyphenyl group provides two methoxy H-bond acceptors, improving solubility in polar solvents (e.g., DMSO) compared to the hydrophobic thienyl group .
Pharmacological and Physicochemical Properties
Key Observations :
Comparison with Analogues :
Crystallographic and Computational Studies
- Target Compound: No crystallographic data available, but analogues (e.g., Compound B ) were analyzed using SHELX and ORTEP .
- DFT Studies : Similar hydrazones (e.g., ) show planar hydrazone moieties with dihedral angles <10° between triazole and aryl groups, suggesting conjugation stability .
Biological Activity
The compound 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide represents a novel class of triazole derivatives that have garnered attention for their potential biological activities, particularly in antibacterial and anticancer research. This article delves into the synthesis, characterization, and biological activities of this compound based on diverse research findings.
Synthesis and Characterization
The compound has been synthesized through a multi-step process involving the reaction of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with various reagents under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed the structural integrity and purity of the synthesized compound .
Table 1: Synthesis Overview
| Step | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 2-bromo-1-phenylethanone + cesium carbonate | DMF, 75 °C | 61% |
| 2 | Reduction of ketone intermediate | Ethanol | 57% |
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of triazole derivatives against various Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM. Notably, it exhibited higher activity compared to standard antibiotics like ceftriaxone .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses significant anticancer properties. It was tested on multicellular spheroid models which are more predictive of in vivo responses compared to traditional monolayer cultures. The results indicated that the compound could induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .
Case Studies
- Antibacterial Study : A study conducted by researchers evaluated the compound's effectiveness against multi-drug resistant S. aureus. The results indicated a promising antibacterial activity with a notable reduction in bacterial viability at concentrations as low as 20 µM.
- Anticancer Evaluation : Another study focused on the compound's effects on human cancer cell lines. It was found to significantly inhibit cell proliferation and induce apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.
Mechanistic Insights
The biological activity of the compound can be attributed to its ability to disrupt essential cellular processes in bacteria and cancer cells. The triazole ring plays a crucial role in interacting with biomolecular targets, potentially inhibiting enzymes critical for cell survival and proliferation.
Q & A
Q. What are the standard synthetic routes for this compound?
The compound is synthesized via multi-step reactions, typically involving:
- S-alkylation : Reacting a triazole-thiol intermediate (e.g., 4-phenyl-4H-1,2,4-triazole-3-thione) with ethyl bromoacetate under reflux in ethanol, followed by hydrazide formation using hydrazine hydrate .
- Hydrazone formation : Condensation of the hydrazide intermediate with 2,3-dimethoxybenzaldehyde in acidic ethanol, often catalyzed by glacial acetic acid .
- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures to isolate the final product .
Q. How is the compound characterized post-synthesis?
Key characterization methods include:
- Spectroscopy : -NMR and -NMR to confirm substituent connectivity; IR spectroscopy to identify functional groups (e.g., C=S, C=N) .
- X-ray crystallography : For unambiguous structural confirmation. SHELX software (SHELXL/SHELXS) is commonly used for refinement, leveraging high-resolution data to resolve bond lengths and angles .
Q. What preliminary assays are used to evaluate biological activity?
- Anticoagulant/antiplatelet assays : Tail bleeding time tests in murine models, comparing dose-dependent effects against controls like heparin .
- Antimicrobial screening : Agar dilution methods against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) determination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield or reduce byproducts?
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent ratio) using statistical models to identify optimal conditions. Flow chemistry setups (e.g., continuous reactors) enhance reproducibility and scalability .
- Byproduct analysis : LC-MS or -NMR tracking of intermediates to identify side reactions (e.g., over-alkylation) .
Q. How to resolve contradictions in reported biological activity data?
- Assay standardization : Compare protocols (e.g., heparin concentration in anticoagulant tests) and model systems (e.g., murine vs. human platelet-rich plasma) .
- Structural analogs : Test derivatives with controlled modifications (e.g., bromophenyl vs. methoxyphenyl substituents) to isolate structure-activity relationships (SAR) .
Q. What computational tools predict toxicity or pharmacokinetics?
- GUSAR and TEST models : Predict acute toxicity (LD) and prioritize low-risk candidates for in vivo testing .
- Molecular docking : Software like AutoDock Vina evaluates binding affinity to targets (e.g., acetylcholinesterase), guiding SAR refinement .
Q. How does the crystal structure inform stability and reactivity?
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing solubility and thermal stability .
- DFT calculations : Optimize geometries to identify reactive sites (e.g., sulfanyl groups prone to oxidation) .
Q. What strategies validate the compound’s mechanism of action?
- Enzyme inhibition kinetics : Michaelis-Menten assays to determine values for targets like tyrosinase or cholinesterase .
- Metabolite profiling : LC-HRMS identifies metabolic pathways (e.g., hepatic oxidation) affecting bioavailability .
Data Analysis and Methodological Challenges
Q. How to address discrepancies in spectroscopic data interpretation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
